N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine
N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0759433
InChI:
InChI=1S/C20H26N6O2/c1-4-27-19-14-16(15-21-12-13-25(2)3)10-11-18(19)28-20-22-23-24-26(20)17-8-6-5-7-9-17/h5-11,14,21H,4,12-13,15H2,1-3H3
SMILES:
CCOC1=C(C=CC(=C1)CNCCN(C)C)OC2=NN=NN2C3=CC=CC=C3
Molecular Formula:
C20H26N6O2
Molecular Weight:
382.5 g/mol
N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine
CAS No.:
Cat. No.: VC0759433
Molecular Formula: C20H26N6O2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N6O2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C20H26N6O2/c1-4-27-19-14-16(15-21-12-13-25(2)3)10-11-18(19)28-20-22-23-24-26(20)17-8-6-5-7-9-17/h5-11,14,21H,4,12-13,15H2,1-3H3 |
| Standard InChI Key | JIKSJOUFKNYQDC-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)CNCCN(C)C)OC2=NN=NN2C3=CC=CC=C3 |
| Canonical SMILES | CCOC1=C(C=CC(=C1)CNCCN(C)C)OC2=NN=NN2C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator